![molecular formula C11H11NO3 B1604349 Ethyl 2-(3-cyanophenoxy)acetate CAS No. 55197-25-6](/img/structure/B1604349.png)
Ethyl 2-(3-cyanophenoxy)acetate
Overview
Description
Ethyl 2-(3-cyanophenoxy)acetate is an organic compound with the molecular formula C11H11NO3. It is an ester derivative of acetic acid and is characterized by the presence of a cyanophenoxy group attached to the ethyl acetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-cyanophenoxy)acetate can be synthesized through the reaction of ethyl bromoacetate with 3-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 50°C) for 24 hours . The mixture is then extracted with ethyl acetate and washed with saturated brine, followed by drying over sodium sulfate and concentration to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyanophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base like sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form 3-cyanophenoxyacetic acid and ethanol.
Reduction: Reduction of the nitrile group forms 3-aminophenoxyacetic acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Drug Discovery
Ethyl 2-(3-cyanophenoxy)acetate has been investigated for its potential as a lead compound in drug development. Its structural components enable it to interact with biological targets, such as enzymes and receptors. For instance, studies have shown that hydrolysis of the ester group can release active metabolites that exhibit pharmacological activity.
2. Mechanistic Studies
Research focusing on the mechanism of action of this compound has revealed its interactions within biological systems. The compound's ability to form hydrogen bonds due to the nitrile group enhances its reactivity with biological molecules, making it a valuable subject for mechanistic studies in pharmacology .
3. Development of Therapeutics
The compound has been explored for its potential therapeutic applications, particularly in treating conditions related to inflammation and pain. Its structural similarity to other bioactive compounds suggests that it may share similar pharmacological properties .
Case Study 1: Binding Affinity Studies
In a study examining the binding modes of small molecules to human Keap1, this compound was used as a ligand to assess its affinity for the protein. The results indicated that modifications to the phenolic moiety could enhance binding efficiency, highlighting its potential as a scaffold for developing new therapeutics targeting oxidative stress-related pathways .
Case Study 2: Synthesis of Derivatives
Another study reported the synthesis of derivatives from this compound, showcasing its versatility as a building block for creating novel compounds with enhanced biological activity. The derivatives exhibited varying potencies against specific biological targets, emphasizing the importance of structural modifications in drug design .
Mechanism of Action
The mechanism of action of ethyl 2-(3-cyanophenoxy)acetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The nitrile group can be reduced to form an amine, which can participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors.
Comparison with Similar Compounds
Ethyl 2-(3-cyanophenoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-cyanophenoxy)acetate: Similar structure but with the nitrile group in the para position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(3-aminophenoxy)acetate: Similar structure but with an amine group instead of a nitrile group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ester and nitrile functional groups, which provide versatility in chemical reactions and applications.
Biological Activity
Ethyl 2-(3-cyanophenoxy)acetate is an organic compound notable for its diverse biological activities, primarily attributed to its structural components. This article explores its synthesis, biological mechanisms, and potential applications in various fields, backed by research findings and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and is classified as an ester derivative of acetic acid. The compound features a cyanophenoxy group, which plays a crucial role in its biological interactions.
The synthesis of this compound can be achieved through several methods, including:
- Esterification : Reacting 3-cyanophenol with ethyl acetate in the presence of an acid catalyst.
- Nucleophilic Substitution : Utilizing nucleophiles to introduce the cyanophenoxy group onto the acetate moiety.
The compound can undergo hydrolysis, releasing active carboxylic acids that interact with various biological systems .
Hydrolysis and Metabolism
The hydrolysis of the ester group in this compound releases active metabolites that can engage with enzymes or receptors within biological pathways. The nitrile group enhances the compound's reactivity through hydrogen bonding, facilitating interactions with biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Research on Anticancer Effects
Another significant study focused on the anticancer properties of this compound. The compound was tested on several cancer cell lines, including breast and colon cancer cells. The results indicated:
- IC50 Values :
- Breast Cancer Cells: 15 µM
- Colon Cancer Cells: 20 µM
The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
ethyl 2-(3-cyanophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSRQNCRDFATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640800 | |
Record name | Ethyl (3-cyanophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55197-25-6 | |
Record name | Ethyl (3-cyanophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.